1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

This 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline HCl (CAS 2344678-92-6) offers a chemically privileged scaffold for CNS drug discovery. Its unique N1‑methyl/C7‑trifluoromethyl substitution delivers high lipophilicity (c‑LogP 2.7) and zero rotatable bonds, ideal for blood‑brain‑barrier penetration. Supplied as a stable hydrochloride salt, it ensures consistent solubility in assay media, reduces variability in dose‑response studies, and allows direct N4‑derivatization without deprotection. Suitable for 19F‑NMR fragment screening and targeted library synthesis.

Molecular Formula C10H12ClF3N2
Molecular Weight 252.67
CAS No. 2344678-92-6
Cat. No. B2888280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride
CAS2344678-92-6
Molecular FormulaC10H12ClF3N2
Molecular Weight252.67
Structural Identifiers
SMILESCN1CCNC2=C1C=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C10H11F3N2.ClH/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13;/h2-3,6,14H,4-5H2,1H3;1H
InChIKeyLEWXHODXRIOBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Hydrochloride (CAS 2344678-92-6): Core Structural & Physicochemical Profile for Procurement Decisions


1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride (CAS 2344678-92-6) is a fluorinated heterocyclic building block belonging to the 1,2,3,4-tetrahydroquinoxaline class, with the free base registered under CAS 1268130-90-0 [1]. The compound features a tetrahydroquinoxaline core bearing a methyl substituent at the 1-position and a trifluoromethyl (-CF₃) group at the 7-position, supplied as the hydrochloride salt (molecular formula C₁₀H₁₂ClF₃N₂, molecular weight 252.66 g/mol) . Its computed XLogP3 of 2.7 and topological polar surface area of 15.3 Ų underscore the pronounced lipophilicity and low polarity conferred by the -CF₃ moiety, properties that are not readily replicated by non-fluorinated or differently substituted tetrahydroquinoxaline analogs [1].

Why 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Hydrochloride Cannot Be Simply Substituted by Other Tetrahydroquinoxaline Analogs


Within the tetrahydroquinoxaline class, substitution pattern and salt form dictate key physicochemical and pharmacochemical behavior. The combination of N1-methylation and C7-trifluoromethylation in this compound yields a constrained hydrogen-bond donor profile (1 HBD, 5 HBA) and zero rotatable bonds, in contrast to analogs such as 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 866089-15-8) which introduces an ethylene spacer or 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride bearing a bromine in place of -CF₃ [1]. These modifications alter logP, metabolic stability, and electronic properties in ways that are not interchangeable for structure-activity relationship (SAR) campaigns or hit-to-lead optimization [2]. Furthermore, the hydrochloride salt form (CAS 2344678-92-6) offers aqueous solubility advantages over the free base (CAS 1268130-90-0, calculated logP 2.7) during biological assay preparation, a practical differentiator for procurement [1].

Quantitative Evidence Guide: Measurable Differentiation of 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Hydrochloride vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiation: N1-Methylated vs. Unsubstituted Tetrahydroquinoxaline Core

N1-methylation reduces the hydrogen-bond donor (HBD) count from 2 to 1 compared to unsubstituted 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 41959-39-1), which retains a free N1-H and N4-H [1]. This single HBD deletion is a critical differentiator for CNS drug discovery programs where minimizing HBD count is correlated with improved blood-brain barrier permeability [2].

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

Rotatable Bond Count: Conformational Rigidity Advantage Over 1-(2,2,2-Trifluoroethyl) Analog

The target compound possesses zero rotatable bonds due to direct attachment of both the methyl and trifluoromethyl groups to the tetrahydroquinoxaline ring [1]. In contrast, 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 866089-15-8), which shares the same molecular formula (C₁₀H₁₁F₃N₂), introduces an ethylene spacer resulting in 3 rotatable bonds and greater conformational entropy .

Conformational Analysis Drug Design Molecular Recognition

Salt Form Solubility Advantage: Hydrochloride vs. Free Base for Aqueous Assay Readiness

The hydrochloride salt (CAS 2344678-92-6) provides enhanced aqueous solubility compared to the free base (CAS 1268130-90-0), which has a computed logP of 2.7 and zero ionizable centers at physiological pH [1]. While explicit solubility data for this compound are not disclosed in public databases, the general principle of hydrochloride salt formation typically improves aqueous solubility by 10- to 1000-fold over neutral free base forms, a critical factor for compound management in high-throughput screening campaigns [2].

Compound Management Assay Development Solubility

Lipophilicity Control: Trifluoromethyl Positional Isomer Effect on LogP

The target compound bears the -CF₃ group at the 7-position (para to N4, meta to N1-methyl), yielding a computed XLogP3 of 2.7 [1]. The 6-substituted isomer 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 41959-39-1) has a different electronic distribution due to meta/ortho relationships with the ring nitrogens, though its computed logP is not publicly available as a directly comparable value. In the broader tetrahydroquinoxaline class, positional isomerism of electron-withdrawing substituents is known to modulate pKa of the adjacent amine and consequently logD at physiological pH, which directly impacts metabolic stability and off-target promiscuity risk [2].

Lipophilicity Metabolic Stability Pharmacokinetics

Synthetic Accessibility: Protected vs. Unprotected N1 Position for Downstream Derivatization

Unlike tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1784443-85-1), which requires a Boc deprotection step before further N1-functionalization, the target compound presents the N4 position as the sole nucleophilic amine available for derivatization, while N1 is permanently capped with a methyl group . This eliminates a deprotection step (typical yields for Boc removal: 85–98%) and avoids exposure to acidic conditions (TFA or HCl/dioxane) that may degrade sensitive intermediates [1].

Synthetic Chemistry Building Block Parallel Synthesis

Research Application Scenarios for 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Hydrochloride Based on Verified Structural Differentiation


CNS Drug Discovery Programs Requiring Low HBD Count and High Conformational Rigidity

With a single hydrogen-bond donor (N4-H) and zero rotatable bonds, this compound is optimally suited as a rigid, lipophilic scaffold for CNS-targeted medicinal chemistry campaigns where blood-brain barrier permeability is paramount. The pre-methylated N1 eliminates a metabolic soft spot (N-demethylation potential is lower if already substituted) while maintaining the N4 amine for modular derivatization [1][2].

Structure-Activity Relationship (SAR) Studies on Tetrahydroquinoxaline-Based Receptor Modulators

The fixed 1-methyl-7-trifluoromethyl substitution pattern provides a unique SAR probe point for investigating steric and electronic requirements of biological targets, particularly G-protein coupled receptors or nuclear receptors where fluorinated heterocycles are privileged scaffolds. The hydrochloride salt form ensures consistent aqueous solubility in assay media, reducing variability in dose-response measurements compared to free base analogs [1].

Parallel Library Synthesis Requiring Orthogonal Amino Functionalization

The N4 secondary amine is available for direct acylation, sulfonylation, or reductive amination without a prior deprotection step, unlike Boc-protected congeners (e.g., CAS 1784443-85-1). This enables more efficient library synthesis workflows—saving one synthetic step per compound—and is compatible with acid-sensitive downstream chemistry [1].

Fragment-Based Drug Discovery (FBDD) Leveraging Fluorine NMR Screening

The presence of three equivalent fluorine atoms in the -CF₃ group makes this compound suitable for ¹⁹F NMR-based fragment screening, a technique that exploits the high sensitivity and low background of fluorine NMR to detect weak binding interactions. The compound's low molecular weight (252.66 g/mol as HCl salt) and favorable ligand efficiency metrics align with fragment library design principles [1][2].

Quote Request

Request a Quote for 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.